2-((2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-cyclopentylacetamide
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Description
2-((2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-cyclopentylacetamide is a useful research compound. Its molecular formula is C21H22ClN5O3S and its molecular weight is 459.95. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been shown to target serine/threonine protein kinase b (pkb), also known as akt . PKB plays a crucial role in cellular signaling, promoting cell proliferation and survival .
Mode of Action
Similar compounds have been found to inhibit pkb by competing with atp . This inhibition disrupts the normal signaling pathways within the cell, potentially leading to changes in cell proliferation and survival .
Biochemical Pathways
Similar compounds have been shown to affect the phosphatidylinositol-3 kinase (pi3k) signaling pathway . This pathway is involved in a variety of cellular processes, including cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Pharmacokinetics
Similar compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties .
Result of Action
Similar compounds have been shown to inhibit tumor growth in a breast cancer xenograft model .
Action Environment
The environment within the body, including factors such as ph, temperature, and the presence of other molecules, can affect the action of similar compounds .
Properties
IUPAC Name |
2-[7-(2-chlorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O3S/c1-26-18-16(20(29)27(2)21(26)30)19(31-11-15(28)23-12-7-3-4-8-12)25-17(24-18)13-9-5-6-10-14(13)22/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFANQFQRIHSDTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CC=C3Cl)SCC(=O)NC4CCCC4)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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